6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine
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Overview
Description
6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as sodium hydroxide and solvents like methanol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Reduction: Formation of 6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-amino-2-N-phenylpyrimidine-2,4-diamine
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea
Uniqueness
6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
586984-41-0 |
---|---|
Molecular Formula |
C17H23N7O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N7O2/c1-3-22-9-11-23(12-10-22)16-14(24(25)26)15(18)19-17(20-16)21(2)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
ZGDSPFBRYIZNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C3=CC=CC=C3 |
solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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